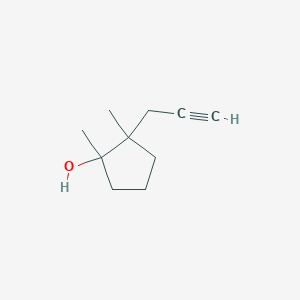
1,2-Dimethyl-2-(prop-2-yn-1-yl)cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethyl-2-(prop-2-yn-1-yl)cyclopentan-1-ol is an organic compound with a cyclopentane ring substituted with two methyl groups and a propynyl group. This compound is of interest due to its unique structure, which combines alkyne and alcohol functionalities, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-2-(prop-2-yn-1-yl)cyclopentan-1-ol can be synthesized through various methods. One common approach involves the addition of a propynyl group to a cyclopentane derivative. For example, the reaction of 1,2-dimethylcyclopentanone with propargyl bromide in the presence of a base such as potassium carbonate can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dimethyl-2-(prop-2-yn-1-yl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride to form chlorides.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.
Reduction: Hydrogen gas, palladium on carbon, and ethanol.
Substitution: Thionyl chloride, pyridine, and dichloromethane.
Major Products Formed
Oxidation: 1,2-Dimethyl-2-(prop-2-yn-1-yl)cyclopentanone.
Reduction: 1,2-Dimethyl-2-(prop-2-en-1-yl)cyclopentan-1-ol or 1,2-Dimethyl-2-(propyl)cyclopentan-1-ol.
Substitution: 1,2-Dimethyl-2-(prop-2-yn-1-yl)cyclopentyl chloride.
Wissenschaftliche Forschungsanwendungen
1,2-Dimethyl-2-(prop-2-yn-1-yl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.
Medicine: Explored as a building block for the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2-Dimethyl-2-(prop-2-yn-1-yl)cyclopentan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The alkyne group can participate in click chemistry reactions, forming stable triazole rings that can modulate biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dimethyl-3-prop-1-en-2-yl-cyclopentan-1-ol: Similar structure but with an alkene instead of an alkyne group.
Dimethyl 2-(prop-2-yn-1-yl)malonate: Contains a propynyl group but with a different core structure.
Uniqueness
1,2-Dimethyl-2-(prop-2-yn-1-yl)cyclopentan-1-ol is unique due to its combination of alkyne and alcohol functionalities, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C10H16O |
|---|---|
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
1,2-dimethyl-2-prop-2-ynylcyclopentan-1-ol |
InChI |
InChI=1S/C10H16O/c1-4-6-9(2)7-5-8-10(9,3)11/h1,11H,5-8H2,2-3H3 |
InChI-Schlüssel |
ZUANYTLDOWSZCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC1(C)O)CC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


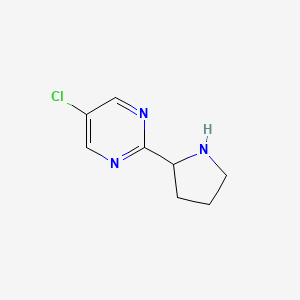
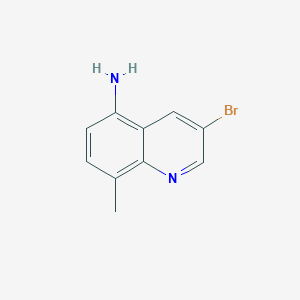
amine](/img/structure/B13302300.png)
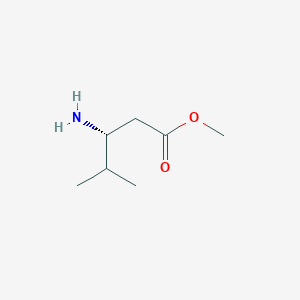
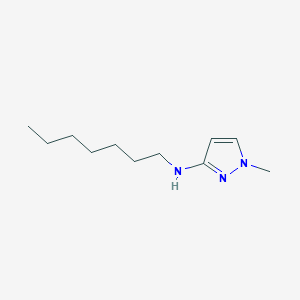

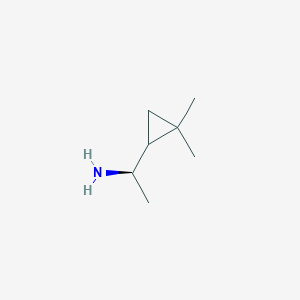
![5-[3-(Propan-2-yl)-1H-1,2,4-triazol-1-yl]thiophene-2-carbaldehyde](/img/structure/B13302351.png)

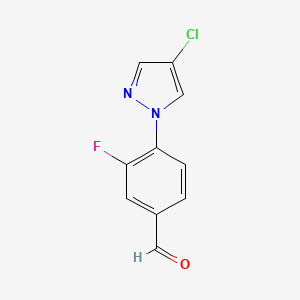
![1-{[(2-Bromo-5-chlorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13302373.png)
![4-Chloro-2-(cyclobutylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B13302381.png)
![Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine](/img/structure/B13302385.png)

